molecular formula C23H23N3OS2 B14360594 N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea CAS No. 95756-48-2

N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea

Cat. No.: B14360594
CAS No.: 95756-48-2
M. Wt: 421.6 g/mol
InChI Key: OOEUUGLVPKYULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N’-phenylthiourea is a complex organic compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N’-phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N’-phenylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N’-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-N,N-dipropylamine
  • 10-methyl-10H-phenothiazine
  • 3-(10H-phenothiazin-10-yl)propanenitrile

Uniqueness

N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N’-phenylthiourea stands out due to its unique methoxy and phenylthiourea groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use .

Properties

CAS No.

95756-48-2

Molecular Formula

C23H23N3OS2

Molecular Weight

421.6 g/mol

IUPAC Name

1-[3-(3-methoxyphenothiazin-10-yl)propyl]-3-phenylthiourea

InChI

InChI=1S/C23H23N3OS2/c1-27-18-12-13-20-22(16-18)29-21-11-6-5-10-19(21)26(20)15-7-14-24-23(28)25-17-8-3-2-4-9-17/h2-6,8-13,16H,7,14-15H2,1H3,(H2,24,25,28)

InChI Key

OOEUUGLVPKYULT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCNC(=S)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.